molecular formula C20H29N5O2 B5414082 1'-(cyclopropylcarbonyl)-N-(pyrimidin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide

1'-(cyclopropylcarbonyl)-N-(pyrimidin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide

Cat. No.: B5414082
M. Wt: 371.5 g/mol
InChI Key: KSSWASROCAHAFN-UHFFFAOYSA-N
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Description

The compound “1’-(cyclopropylcarbonyl)-N-(pyrimidin-4-ylmethyl)-1,4’-bipiperidine-3-carboxamide” is a complex organic molecule. It contains a bipiperidine moiety, which is a type of nitrogen-containing heterocycle, attached to a pyrimidine ring, another type of nitrogen-containing heterocycle. The cyclopropylcarbonyl group is a carbonyl group (a carbon double-bonded to an oxygen) attached to a cyclopropyl group (a three-membered carbon ring). The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to contain a bipiperidine core, with the various other groups (cyclopropylcarbonyl, pyrimidin-4-ylmethyl) attached at specific positions. Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the various functional groups. For example, the carbonyl group could be involved in reactions with nucleophiles, while the pyrimidine ring might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the presence of polar groups, and the overall shape of the molecule. For example, the presence of the carbonyl group and the nitrogen atoms in the pyrimidine ring and piperidine rings could allow for hydrogen bonding, which could influence properties like solubility .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential biological activity. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

Future research on this compound could involve exploring its synthesis, investigating its physical and chemical properties, and testing its biological activity. If it shows promising biological activity, it could be further optimized and potentially developed into a therapeutic agent .

Properties

IUPAC Name

1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-N-(pyrimidin-4-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O2/c26-19(22-12-17-5-8-21-14-23-17)16-2-1-9-25(13-16)18-6-10-24(11-7-18)20(27)15-3-4-15/h5,8,14-16,18H,1-4,6-7,9-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSWASROCAHAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)C(=O)C3CC3)C(=O)NCC4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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